molecular formula C10H10N4OS B3141455 N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide CAS No. 478261-74-4

N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B3141455
CAS No.: 478261-74-4
M. Wt: 234.28 g/mol
InChI Key: ZGZRAQAAQOZGJF-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The compound consists of a pyridine ring substituted with two methyl groups at positions 4 and 6, and a thiadiazole ring attached to a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with appropriate thiadiazole derivatives under controlled conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide stands out due to its unique combination of a pyridine ring with methyl substitutions and a thiadiazole ring. This structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the presence of the thiadiazole ring enhances its ability to interact with certain enzymes and receptors, making it a promising candidate for drug development and other applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an important subject of study for researchers aiming to develop new materials, drugs, and other applications.

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-6-3-7(2)11-9(4-6)12-10(15)8-5-16-14-13-8/h3-5H,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZRAQAAQOZGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CSN=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184671
Record name N-(4,6-Dimethyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478261-74-4
Record name N-(4,6-Dimethyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478261-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,6-Dimethyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide

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